molecular formula C17H21Cl2N3O2 B2727760 (3-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396806-79-3

(3-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2727760
CAS RN: 1396806-79-3
M. Wt: 370.27
InChI Key: SFGXAJWNWBYBKY-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C17H21Cl2N3O2 and a molecular weight of 370.27. It is related to a family of compounds that have shown potential in cancer therapy .

Scientific Research Applications

Molecular Interaction Studies

  • Antagonist for CB1 Cannabinoid Receptor : This compound acts as a potent and selective antagonist for the CB1 cannabinoid receptor. This has implications in the study of cannabinoid receptors and potentially in the treatment of disorders related to these receptors (Shim et al., 2002).

Pharmacological Research

  • Anticancer and Antituberculosis Studies : Derivatives of this compound have shown potential in anticancer and antituberculosis studies. This includes the synthesis of new derivatives and testing their efficacy against specific cell lines and tuberculosis-causing bacteria (Mallikarjuna et al., 2014).

  • Inverse Agonist at Human Cannabinoid CB1 Receptor : It has been studied as an inverse agonist at the human cannabinoid CB1 receptor, providing insights into the receptor's function and potential therapeutic applications (Landsman et al., 1997).

Synthetic and Chemical Studies

  • Synthesis of Piperazinyl Methanones : The compound is used in the synthesis of a series of piperazinyl methanones, which are then screened for various biological activities. This includes exploring their potential as therapeutic agents (Abbasi et al., 2019).

  • HIV Entry Inhibitors : It serves as a basis for the development of potent allosteric noncompetitive HIV entry inhibitors. This is important in the context of HIV/AIDS treatment research (Watson et al., 2005).

Behavioral and Neuropharmacological Studies

  • Effects in Rats : The compound has been studied for its behavioral and neuropharmacological effects in rats, providing insights into its potential impact on neurological functions (Fuller et al., 1981).

properties

IUPAC Name

(3-chlorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2.ClH/c1-12-16(13(2)23-19-12)11-20-6-8-21(9-7-20)17(22)14-4-3-5-15(18)10-14;/h3-5,10H,6-9,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGXAJWNWBYBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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